molecular formula C14H13N5O2S2 B2603721 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 1171459-23-6

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide

Cat. No.: B2603721
CAS No.: 1171459-23-6
M. Wt: 347.41
InChI Key: SFEFSBFJNOOGHS-UHFFFAOYSA-N
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide is a complex organic compound that features both pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrole ring can be introduced via a condensation reaction with a suitable aldehyde. The final step usually involves coupling the two heterocyclic systems through an amide bond formation, often using reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound could inhibit or activate specific pathways, leading to its observed effects. Molecular targets might include proteins involved in cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)thiazole: Lacks the additional thiazole ring and amide group.

    N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide: Lacks the pyrrole ring.

Uniqueness

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)acetamide is unique due to the presence of both pyrrole and thiazole rings, which can confer distinct chemical and biological properties. The combination of these heterocycles in a single molecule can result in enhanced bioactivity and specificity in its interactions.

Properties

IUPAC Name

2-[2-[[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c15-11(20)5-9-7-22-13(16-9)18-12(21)6-10-8-23-14(17-10)19-3-1-2-4-19/h1-4,7-8H,5-6H2,(H2,15,20)(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEFSBFJNOOGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=NC(=CS3)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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